A Comprehensive Technical Guide to Quinine Hemisulfate Monohydrate (CAS 6119-70-6) for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to Quinine Hemisulfate Monohydrate (CAS 6119-70-6) for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of Quinine Hemisulfate Monohydrate, a significant compound in both historical and contemporary pharmacology. With a legacy rooted in the treatment of malaria, its utility has expanded into various research applications, primarily due to its action as a potassium channel blocker. This document is designed to equip researchers, scientists, and drug development professionals with the critical technical information required for its effective and safe application in a laboratory setting.
Core Chemical and Physical Identity
Quinine Hemisulfate Monohydrate is a salt of quinine, a primary alkaloid extracted from the bark of the Cinchona tree.[1] Its unique chemical structure, featuring a quinoline ring system, underpins its diverse biological activities.[2]
Structural and Molecular Data
| Property | Value | Source |
| CAS Number | 6119-70-6 | [3] |
| Molecular Formula | C₄₀H₄₈N₄O₄ · H₂SO₄ · 2H₂O | [4] |
| Molecular Weight | 782.95 g/mol (as dihydrate) | [5] |
| IUPAC Name | bis((R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol);sulfuric acid;hydrate | [6] |
| Appearance | White or almost white crystalline powder or fine, colorless needles.[7] | [7] |
| Taste | Intensely bitter.[1][7] | [1][7] |
| Melting Point | ~225 °C (decomposes) | [8] |
Solubility and Stability Profile
Understanding the solubility and stability of Quinine Hemisulfate Monohydrate is paramount for the design of robust experimental protocols and formulation development.
| Solvent | Solubility | Source |
| Water | Slightly soluble (1.2 mg/mL) | [8] |
| Ethanol | Soluble (8 mg/mL) | [3][8] |
| Chloroform/Absolute Alcohol (2:1 mixture) | Soluble | [7][9] |
The compound is light-sensitive and should be stored accordingly to prevent degradation.[4][10] It is considered stable under recommended storage conditions, which are typically in a dry, cool, and well-ventilated place in a tightly closed container, protected from light.[4][10] Incompatible materials include strong oxidizing agents, bases (alkalis), ammonia, and iodine.[7][9][10]
Mechanism of Action and Biological Activity
The biological effects of quinine are multifaceted, with its antimalarial properties and potassium channel inhibitory effects being the most extensively studied.
Antimalarial Action
The primary antimalarial action of quinine is directed against the parasite Plasmodium falciparum.[11] While the precise mechanism is not fully elucidated, the leading hypothesis centers on the inhibition of hemozoin biocrystallization.[11] Malarial parasites digest hemoglobin within their food vacuole, releasing toxic free heme. To protect themselves, they crystallize this heme into an inert substance called hemozoin. Quinine is believed to interfere with this detoxification process, leading to an accumulation of toxic heme and subsequent parasite death.[11][12] This proposed mechanism is shared with other quinoline antimalarials like chloroquine.[11]
Caption: Proposed antimalarial mechanism of Quinine.
Potassium Channel Inhibition
Quinine hemisulfate is a known potassium channel blocker.[3][9][13] It notably inhibits mitochondrial ATP-regulated potassium channels (mitoKATP).[3][9] This activity is crucial for its application in various physiological studies. For instance, it has been shown to inhibit WT mouse Slo3 (KCa5.1) channel currents with an IC50 of 169 μM.[13] This inhibitory action is leveraged in research to investigate cellular processes regulated by potassium flux.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of quinine can be influenced by the health status of the individual, with notable differences observed between healthy subjects and those with malaria.[14][15]
Key Pharmacokinetic Parameters
| Parameter | Observation | Source |
| Absorption | Over 70% absorbed after oral administration. | [15] |
| Time to Peak Concentration (Tmax) | 1 to 3 hours. | [15] |
| Metabolism | Primarily hepatic. | [15] |
| Volume of Distribution (Vd) | Reduced in malaria patients (86.8 to 157.4 L). | [15] |
| Clearance (CL) | Reduced in malaria patients (6.6 to 9.6 L/h). | [15] |
| Excretion | Urinary excretion is faster in acidic urine. | [14] |
The clearance and volume of distribution are reduced in proportion to the severity of a malaria infection, leading to higher plasma concentrations in infected individuals compared to healthy subjects.[14] As patients recover, the Vd expands and clearance increases, resulting in a decline in average plasma concentrations.[16]
Experimental Protocols and Applications
The following sections provide standardized workflows for common research applications of Quinine Hemisulfate Monohydrate.
In Vitro Antimalarial Susceptibility Testing
This protocol outlines a typical workflow for assessing the in vitro susceptibility of P. falciparum to quinine using a SYBR Green I-based fluorescence assay.
Caption: Workflow for SYBR Green I-based antimalarial assay.
Step-by-Step Methodology:
-
Preparation of Drug Plates:
-
Prepare a stock solution of Quinine Hemisulfate Monohydrate in an appropriate solvent (e.g., 70% ethanol, followed by dilution in culture medium).
-
Perform serial dilutions in a 96-well microtiter plate to achieve a range of final concentrations. Include drug-free wells as negative controls.
-
-
Parasite Culture:
-
Use a synchronized culture of P. falciparum (ring stage) at a defined parasitemia and hematocrit.
-
Add the parasite suspension to each well of the drug-prepared plate.
-
-
Incubation:
-
Incubate the plates for 72 hours in a modular incubation chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
-
Fluorescence Measurement:
-
Prepare a lysis buffer containing SYBR Green I dye.
-
Add the lysis buffer to each well and incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the drug concentration.
-
Calculate the 50% inhibitory concentration (IC₅₀) using a nonlinear regression model.
-
Assessment of Potassium Channel Inhibition
Electrophysiological techniques, such as patch-clamp, are the gold standard for studying the effects of quinine on potassium channels.
Experimental Setup:
-
Cell Line: Use a cell line expressing the potassium channel of interest (e.g., HEK-293 cells transfected with the gene for Slo3).
-
Recording Configuration: Whole-cell patch-clamp configuration.
-
Solutions: Prepare appropriate intracellular and extracellular solutions to isolate the potassium currents.
-
Drug Application: Apply Quinine Hemisulfate Monohydrate at various concentrations to the bath solution.
Protocol:
-
Establish a stable whole-cell recording from a single cell.
-
Apply voltage pulses to elicit potassium channel currents.
-
Record baseline currents before drug application.
-
Perfuse the cell with the solution containing Quinine Hemisulfate Monohydrate.
-
Record the currents in the presence of the drug.
-
Wash out the drug to observe the reversibility of the effect.
-
Repeat with different concentrations to generate a dose-response curve and determine the IC₅₀.
Safety, Handling, and Storage
Proper handling and storage are essential for user safety and to maintain the integrity of the compound.
-
Hazards: Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4] Ensure adequate ventilation or use a NIOSH/MSHA approved respirator if dust formation is likely.[10]
-
First Aid:
-
Storage: Keep in a dry, cool, well-ventilated place.[4] The container should be tightly closed and protected from light.[4][10]
Conclusion
Quinine Hemisulfate Monohydrate remains a compound of significant interest in both clinical and basic research settings. Its well-documented antimalarial properties, coupled with its utility as a potassium channel blocker, provide a broad scope for scientific investigation. A thorough understanding of its chemical properties, mechanism of action, and appropriate handling is crucial for any researcher or drug development professional working with this versatile alkaloid. The protocols and data presented in this guide offer a solid foundation for designing and executing scientifically rigorous studies.
References
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ChemWhat. Quinine Hemisulfate Monohydrate CAS#: 207671-44-1. Retrieved from [Link]
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U.S. Food and Drug Administration. nda 21-799. Retrieved from [Link]
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Pussard, E., et al. (1999). Quinine Pharmacokinetics and Pharmacodynamics in Children with Malaria Caused by Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 43(5), 1231-1236. Retrieved from [Link]
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Sowunmi, A., et al. (2014). Pharmacokinetic Parameters of Quinine in Healthy Subjects and in Patients with Uncomplicated Malaria in Nigeria: Analysis of Data using a Population Approach. Tropical Journal of Pharmaceutical Research, 13(10), 1709-1715. Retrieved from [Link]
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Dyer, J. R., et al. (1994). The pharmacokinetics and pharmacodynamics of quinine in the diabetic and non-diabetic elderly. British Journal of Clinical Pharmacology, 38(5), 421-427. Retrieved from [Link]
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PubChem. Quinine sulfate salt monohydrate | C20H28N2O7S | CID 25092826. Retrieved from [Link]
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ResearchGate. The molecular structure of quinine sulfate (quinine hemi-sulfate salt dihydrate). Retrieved from [Link]
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